molecular formula C6H13ClFNO B15226103 (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride

(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride

Cat. No.: B15226103
M. Wt: 169.62 g/mol
InChI Key: AGSUXIYGGWFJKX-RGMNGODLSA-N
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Description

(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H13ClFNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a fluorine atom at the 3-position of the piperidine ring and a hydroxymethyl group (-CH2OH) attached to the same carbon. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine derivatives.

    Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde under basic conditions.

    Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: (S)-(3-Fluoropiperidin-3-yl)carboxylic acid

    Reduction: (S)-3-Fluoropiperidine

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used

Scientific Research Applications

(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    ®-(3-Fluoropiperidin-3-yl)methanol hydrochloride: The enantiomer of the compound with different stereochemistry.

    3-Fluoropiperidine: Lacks the hydroxymethyl group.

    (S)-3-Hydroxypiperidine: Lacks the fluorine atom.

Uniqueness

(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer distinct chemical and biological properties. The (S)-enantiomer may exhibit different pharmacological activities compared to the ®-enantiomer, making it valuable for enantioselective synthesis and research.

Properties

Molecular Formula

C6H13ClFNO

Molecular Weight

169.62 g/mol

IUPAC Name

[(3S)-3-fluoropiperidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C6H12FNO.ClH/c7-6(5-9)2-1-3-8-4-6;/h8-9H,1-5H2;1H/t6-;/m0./s1

InChI Key

AGSUXIYGGWFJKX-RGMNGODLSA-N

Isomeric SMILES

C1C[C@](CNC1)(CO)F.Cl

Canonical SMILES

C1CC(CNC1)(CO)F.Cl

Origin of Product

United States

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